molecular formula C₉H₁₂O₆ B143168 Trimethyl aconitate CAS No. 20820-77-3

Trimethyl aconitate

Cat. No.: B143168
CAS No.: 20820-77-3
M. Wt: 216.19 g/mol
InChI Key: DZAIBGWGBBQGPZ-XQRVVYSFSA-N
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Description

Trimethyl aconitate is an ester derivative of aconitic acid, characterized by the presence of three methoxy groups attached to the aconitic acid backbone. This compound is known for its high density of functional groups, making it a versatile reagent in organic synthesis and polymer chemistry. It is often used as a renewable raw material due to its derivation from bio-based sources.

Biochemical Analysis

Biochemical Properties

Trimethyl aconitate participates in biochemical reactions within the TCA cycle . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from cis-aconitate via the enzyme aconitate decarboxylase 1 (ACOD1) . The nature of these interactions involves the conversion of cis-aconitate to itaconate, an immuno-regulatory metabolite .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a role in the regulation of macrophage immune metabolism . Itaconate, a derivative of this compound, has been shown to regulate macrophage function through multiple mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to itaconate via the enzyme ACOD1 . This process affects metabolic pathways regulating inflammation and microbe survival . Itaconate exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that itaconate, a derivative of this compound, has been shown to have significant effects on macrophage function .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

This compound is involved in the TCA cycle, a central metabolic pathway of cells . It interacts with the enzyme ACOD1 in the conversion of cis-aconitate to itaconate .

Transport and Distribution

It is known that itaconate, a derivative of this compound, is produced in the mitochondria of immune cells .

Subcellular Localization

Itaconate, a derivative of this compound, is known to be produced in the mitochondria of immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl aconitate can be synthesized through various methods. One notable method involves the palladium-catalyzed triple carbonylation of propynyl alcohol. This two-step process includes an oxidative carbonylation followed by a substitutive carbonylation, yielding high amounts of E and Z aconitic trimethyl esters .

Another common preparation method involves the esterification of aconitic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is refluxed overnight with continuous stirring to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable feedstocks. The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate is considered a green chemistry approach, proceeding quantitatively within minutes under ambient conditions .

Chemical Reactions Analysis

Types of Reactions: Trimethyl aconitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aza-Michael Addition: Primary amines are used as nucleophiles, and the reaction proceeds under ambient conditions.

    Domino Reactions: Imine formation and subsequent acylation are facilitated by the presence of suitable catalysts and solvents.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Trimethyl aconitate can be compared with other similar compounds, such as:

    Dimethyl itaconate: Both compounds are esters of unsaturated dicarboxylic acids and are used in green chemistry reactions.

    Trimethyl citrate: While both compounds are trimethyl esters, this compound is derived from aconitic acid, whereas trimethyl citrate is derived from citric acid.

Properties

IUPAC Name

trimethyl (Z)-prop-1-ene-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIBGWGBBQGPZ-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C(=C/C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20820-77-3
Record name Trimethyl aconitate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes trimethyl aconitate a promising building block in polymer synthesis?

A: this compound possesses a high density of functional groups, making it attractive for polymerization reactions. For instance, it readily undergoes aza-Michael addition with diamines, forming tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) monomers. These monomers exhibit excellent thermal stability, proving valuable for melt-polycondensation reactions, ultimately yielding polymers with tunable properties. Furthermore, its copolymerization with butadiene, styrene, acrylonitrile, and vinyl chloride has been studied. These studies explored its reactivity ratios and the resulting copolymer properties, demonstrating its versatility in material science.

Q2: How does this compound contribute to greener synthetic approaches in organic chemistry?

A: this compound can be derived from renewable sources, aligning with green chemistry principles. It participates in efficient domino reactions, such as those involving imine additions and intramolecular acylations, offering a concise route to heteropolycycles in one-pot reactions. This highlights its potential to streamline synthesis while minimizing environmental impact.

Q3: Can this compound be electrochemically modified, and what are the implications?

A: Yes, this compound undergoes stereoselective cathodic cyclodimerization, producing a cyclic hexamethyl ester via inter- and intramolecular Michael addition. This electrochemical transformation exemplifies how renewable feedstocks can be converted into valuable compounds using sustainable methods.

Q4: Has this compound been explored for biological applications?

A: While not extensively studied for direct biological activity, a recent study explored a novel application of this compound in modifying an existing anti-TNF-α aptamer. Researchers conjugated three units of the aptamer to a this compound core, creating a trimeric structure. This modification significantly enhanced the aptamer's affinity for TNF-α, leading to improved neutralization of TNF-α activity both in vitro and in vivo.

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A: Gas chromatography has been employed to analyze the pyrazoline derivative of this compound. This technique allows for the separation and quantification of the derivative, providing insights into its purity and potential applications. In the context of the anti-TNF-α aptamer modification, gel electrophoresis played a crucial role in confirming the formation of the trimeric aptamer structure linked by this compound.

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